1-甲基-1H-吡唑-5-醇

描述

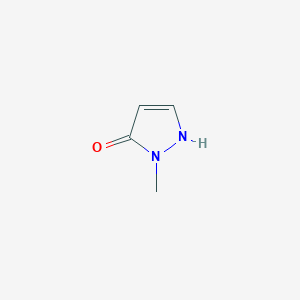

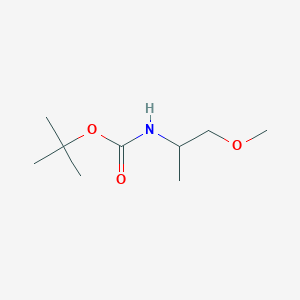

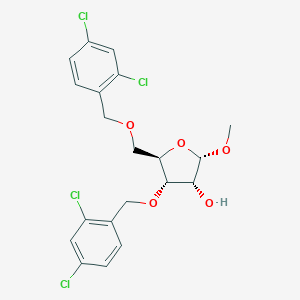

5-Hydroxy-1-methylpyrazole is a pyrazole derivative . It is also known by other synonyms such as 1-Methyl-1H-pyrazol-5-ol, 1-Methyl-5-hydroxy-1H-pyrazole, 1-Methyl-5-hydroxypyrazole, 1-Methylpyrazol-5-ol, and 2-Methyl-2H-pyrazol-3-ol .

Synthesis Analysis

The synthesis of 5-Hydroxy-1-methylpyrazole can be achieved through an oxidation-reduction method. This involves reacting 1-methyl-5-aminopyrazole with an excess of hydrogen peroxide in benzene or dimethylformamide for several hours .Molecular Structure Analysis

The molecular formula of 5-Hydroxy-1-methylpyrazole is C4H6N2O . Its molecular weight is 98.10 . The SMILES string representation is Cn1nccc1O .Physical And Chemical Properties Analysis

5-Hydroxy-1-methylpyrazole is a solid substance . It has a melting point of 110-114 °C . The predicted boiling point is 217.7±13.0 °C . The predicted density is 1.22±0.1 g/cm3 . It is soluble in DMSO and Methanol .科学研究应用

合成中间体和化学结构单元

吡唑在各个领域都用作通用的合成中间体。 研究人员利用它们在生物、物理化学、材料科学和工业应用中制备相关化学品 。吡唑衍生物的功能支架允许进行多种修饰,使其成为创建更复杂结构的宝贵结构单元。

生物活性

吡唑表现出广泛的生物活性。1-甲基-1H-吡唑-5-醇的一些衍生物已证明具有:

- 抗丝虫特性 .

药物研究和药物发现

鉴于其多种生物活性,吡唑衍生物是药物发现的诱人目标。科学家正在探索它们作为开发新型治疗剂的先导化合物的潜力。

总之,1-甲基-1H-吡唑-5-醇在各种科学领域发挥着重要作用,从合成化学到药物开发。 其多功能性和适用性使其成为正在进行的研究和创新的引人注目的化合物 。如果您想详细了解任何特定应用,请随时提问!

安全和危害

作用机制

Target of Action

Pyrazole derivatives have been associated with diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a related compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Action Environment

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling this compound .

生化分析

Cellular Effects

Some studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of 1-Methyl-1H-pyrazol-5-ol in animal models have not been extensively studied. Therefore, information about threshold effects, toxic or adverse effects at high doses is currently limited .

属性

IUPAC Name |

2-methyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-6-4(7)2-3-5-6/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMARSTSWTFXHMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301312855 | |

| Record name | 1-Methyl-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33641-15-5 | |

| Record name | 1-Methyl-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the stability of 5-hydroxy-1-methylpyrazole unique, particularly in the context of brepocitinib metabolism?

A: 5-hydroxy-1-methylpyrazole is a key metabolite (M1) of the drug brepocitinib, a Janus kinase inhibitor. While initially not detected in circulation during early studies, further research revealed that M1 exhibits unusual instability in biological matrices like human plasma and phosphate buffer. [] This instability stems from a chemical oxidation process that leads to the loss of the 5-hydroxy-1-methylpyrazole moiety, ultimately forming an aminopyrimidine cleavage product (M2). [] This unexpected instability highlights the importance of understanding metabolite stability when evaluating drug metabolism.

Q2: Can you provide an example of a synthetic route to obtain a 5-hydroxy-1-methylpyrazole derivative?

A: One example involves the synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). This process starts by reacting methyl (2E)-3-methoxyacrylate with excess methylhydrazine to yield crude 1-methyl-2-pyrazolin-5-one. Subsequently, this intermediate is reacted with cyclohexanone to obtain the final 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol) derivative in high yield (86%). [] This example demonstrates a potential synthetic approach to access structurally related 5-hydroxy-1-methylpyrazole derivatives.

Q3: Are there any known reactions where 5-hydroxy-1-methylpyrazole derivatives serve as building blocks for more complex structures?

A: Research shows that 5-chloro-1-methylpyrazole-4-carboxaldehydes react with sodium azide in dimethyl sulfoxide to produce a mixture of two products: 1-azidomethyl-4-cyanopyrazoles and 4-cyano-5-hydroxy-1-methylpyrazoles. [] This reaction highlights the potential of utilizing 5-hydroxy-1-methylpyrazole derivatives as starting materials in organic synthesis to generate structurally diverse compounds, including those with potentially valuable biological activities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3Ar,6R)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B124602.png)

![(3As,6R)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B124611.png)

![2-[[2-[[2-[(2-Amino-3-methylpentanoyl)amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B124629.png)